![molecular formula C10H19NO4 B13058110 tert-ButylN-[(3S)-3-(hydroxymethyl)oxolan-3-yl]carbamate](/img/structure/B13058110.png)
tert-ButylN-[(3S)-3-(hydroxymethyl)oxolan-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-ButylN-[(3S)-3-(hydroxymethyl)oxolan-3-yl]carbamate: is a chemical compound with a molecular formula of C10H19NO4. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-ButylN-[(3S)-3-(hydroxymethyl)oxolan-3-yl]carbamate typically involves the reaction of tert-butyl chloroformate with an appropriate amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed at room temperature and can be completed within a few hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-ButylN-[(3S)-3-(hydroxymethyl)oxolan-3-yl]carbamate can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols depending on the reaction conditions.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry: tert-ButylN-[(3S)-3-(hydroxymethyl)oxolan-3-yl]carbamate is widely used as a protecting group in organic synthesis. It helps in protecting amine groups during multi-step synthesis processes, allowing for selective reactions to occur without interference from the amine group.
Biology and Medicine: In biological research, this compound is used in the synthesis of various bioactive molecules. It is also used in the development of pharmaceuticals where protection of functional groups is necessary during the synthesis of complex molecules.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of tert-ButylN-[(3S)-3-(hydroxymethyl)oxolan-3-yl]carbamate involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions, allowing for selective transformations to occur. The tert-butyl group can be removed under acidic conditions, regenerating the free amine group.
Comparación Con Compuestos Similares
- tert-Butyl (3-hydroxypropyl)carbamate
- tert-Butyl (S)-(3-hydroxypentyl)carbamate
- tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate
Comparison: tert-ButylN-[(3S)-3-(hydroxymethyl)oxolan-3-yl]carbamate is unique due to its specific structure which provides stability and reactivity under various conditions. Compared to similar compounds, it offers better protection for amine groups and can be easily removed under mild acidic conditions. This makes it a preferred choice in organic synthesis and pharmaceutical development.
Propiedades
Fórmula molecular |
C10H19NO4 |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
tert-butyl N-[(3S)-3-(hydroxymethyl)oxolan-3-yl]carbamate |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-8(13)11-10(6-12)4-5-14-7-10/h12H,4-7H2,1-3H3,(H,11,13)/t10-/m0/s1 |
Clave InChI |
FIEQSYXWJPFLFS-JTQLQIEISA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@]1(CCOC1)CO |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CCOC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N'-{2-[3-(trifluoromethyl)phenoxy]ethoxy}methanimidamide](/img/structure/B13058036.png)
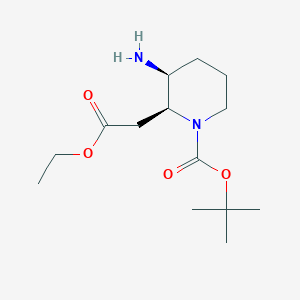
![(E)-{[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylidene}aminothiophene-2-carboxylate](/img/structure/B13058044.png)
![[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]aminobenzenesulfonate](/img/structure/B13058047.png)
![(3R)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13058051.png)
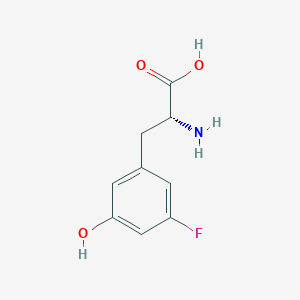
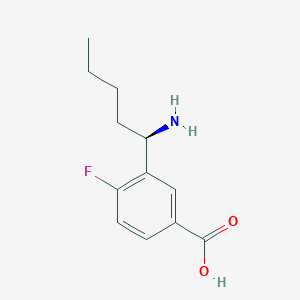

![Spiro[3.5]nonan-2-amine](/img/structure/B13058063.png)
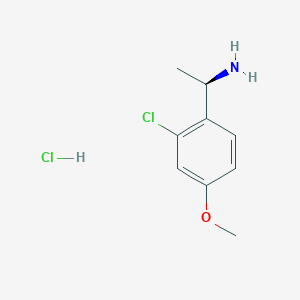
![7-Oxa-2,5-diazaspiro[3.4]octan-6-one](/img/structure/B13058077.png)
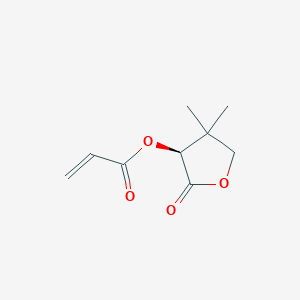

![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N'-(2-cyanoethanimidoyl)acetohydrazide](/img/structure/B13058106.png)
